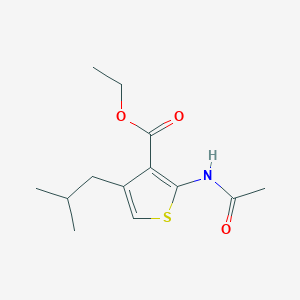
3-(4-methylphenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-methylphenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a heterocyclic organic compound that contains an oxadiazole ring. It has been synthesized through various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Wirkmechanismus
The mechanism of action of 3-(4-methylphenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole is not fully understood. However, studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been reported to exhibit antimicrobial activity by disrupting the cell membrane of bacteria.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis and cell cycle arrest in cancer cells. It has also been reported to exhibit antimicrobial activity against various bacteria. In addition, this compound has been shown to exhibit fluorescent properties, which make it useful in the fabrication of fluorescent dyes and sensors.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(4-methylphenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole in lab experiments is its versatility. This compound can be used in various fields such as medicine, materials science, and organic electronics. In addition, its fluorescent properties make it useful in the fabrication of fluorescent dyes and sensors. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can exhibit cytotoxic effects, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the research on 3-(4-methylphenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole. One direction is to investigate its potential as a therapeutic agent for various diseases such as cancer, tuberculosis, and bacterial infections. Another direction is to explore its potential applications in materials science, such as the fabrication of functional materials for optoelectronics and sensing applications. Additionally, further studies are needed to understand the mechanism of action and biochemical and physiological effects of this compound, which may lead to the development of more effective and safer applications.
Synthesemethoden
The synthesis of 3-(4-methylphenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole has been reported through various methods. One of the most commonly used methods involves the reaction of 4-methylbenzohydrazide with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then cyclized with phosphorus oxychloride to yield this compound.
Wissenschaftliche Forschungsanwendungen
3-(4-methylphenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole has been studied extensively for its potential applications in various fields such as medicine, materials science, and organic electronics. In medicine, this compound has been investigated for its anticancer, antitubercular, and antimicrobial properties. In materials science, it has been used as a building block for the synthesis of various functional materials such as liquid crystals and fluorescent dyes. In organic electronics, it has been used as a component in the fabrication of organic light-emitting diodes (OLEDs) and organic solar cells.
Eigenschaften
IUPAC Name |
3-(4-methylphenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3/c1-10-5-7-11(8-6-10)14-16-15(21-17-14)12-3-2-4-13(9-12)18(19)20/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COLUDPXQBLWWFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclohexyl-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5876795.png)
![8-ethyl-3,3-dimethyl-6-(1-piperidinyl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B5876799.png)


![methyl 3-{[(3,4-dimethylphenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5876820.png)


![2-(4-chlorophenyl)-N-{[(3,4-dimethylphenyl)amino]carbonothioyl}acetamide](/img/structure/B5876840.png)

![N-[2-(dimethylamino)ethyl]-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5876851.png)

![5-ethyl-3-methyl-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B5876860.png)
![3-[(4-methoxybenzyl)thio]-5-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B5876861.png)
